2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound. Its structure includes a phenoxy group, a morpholine ring, and an acetamide group, which suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide likely involves multiple steps, including:
Formation of the phenoxy group: This could involve the reaction of 3,4-dimethylphenol with an appropriate halide.
Introduction of the morpholine ring: This might be achieved through nucleophilic substitution reactions.
Formation of the acetamide group: This could involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or morpholine groups.
Reduction: Reduction reactions could target the acetamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]acetamide
- 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]acetamide
Uniqueness
The unique combination of the phenoxy, morpholine, and acetamide groups in 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-17-4-7-20(8-5-17)22(25-10-12-27-13-11-25)15-24-23(26)16-28-21-9-6-18(2)19(3)14-21/h4-9,14,22H,10-13,15-16H2,1-3H3,(H,24,26) |
InChI Key |
YTJSMWAWFMAUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)C)C)N3CCOCC3 |
Origin of Product |
United States |
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